

An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Diphenylphosphino)ethylamine

Cat. No.: B1207392

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)ethylamine, a versatile bidentate phosphine ligand, plays a significant role in coordination chemistry and catalysis. Its unique structure, featuring both a soft phosphorus donor and a hard nitrogen donor, allows it to form stable complexes with a variety of transition metals. These complexes exhibit remarkable catalytic activity in a range of organic transformations and have shown potential in the development of novel therapeutic agents. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, applications in catalysis, and emerging role in medicinal chemistry.

IUPAC Nomenclature and Chemical Identity

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(Diphenylphosphino)ethanamine.

Synonyms:

- (2-Aminoethyl)diphenylphosphine
- 1-Amino-2-(diphenylphosphino)ethane
- 2-(Diphenylphosphanyl)ethanamine

- (2-aminoethyl)diphenylphosphane[1]
- DPPEA

Key Identifiers:

Identifier	Value
CAS Number	4848-43-5[2]
Molecular Formula	C ₁₄ H ₁₆ NP[2]

| Molecular Weight | 229.26 g/mol [2] |

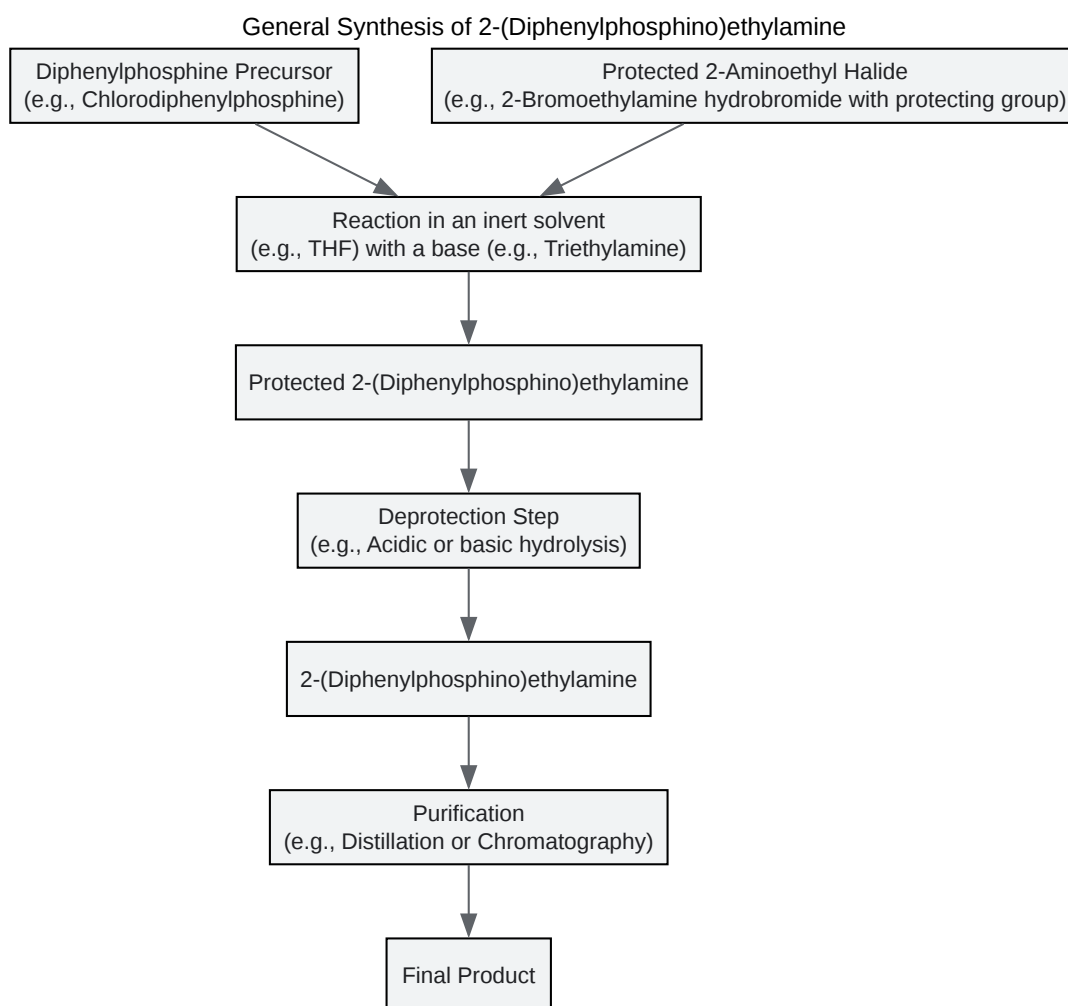
Physicochemical Properties

Property	Value	Reference
Appearance	Colorless to yellow liquid	[3]
Boiling Point	220 °C at 9 Torr	[2][3]
Solubility	Insoluble in water	[3]
Storage	Store under inert gas (nitrogen or argon) at 2–8 °C	[3]

Synthesis

A general laboratory-scale synthesis of **2-(diphenylphosphino)ethylamine** involves the reaction of a diphenylphosphine precursor with a protected 2-aminoethyl halide, followed by deprotection.

General Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **2-(Diphenylphosphino)ethylamine**.

Experimental Protocol (Illustrative)

Note: The following is a generalized protocol based on common synthetic methods for phosphine ligands. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized.

- **Preparation of the Reaction Mixture:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chlorodiphenylphosphine in anhydrous tetrahydrofuran (THF).
- **Addition of Amine:** To a separate flask, dissolve 2-bromoethylamine hydrobromide and a suitable base (e.g., triethylamine, to neutralize the hydrobromide and the HCl formed during the reaction) in anhydrous THF.
- **Reaction:** Slowly add the amine solution to the stirred chlorodiphenylphosphine solution at a controlled temperature (e.g., 0 °C to room temperature).
- **Work-up:** After the reaction is complete (monitored by TLC or GC-MS), the reaction mixture is filtered to remove the triethylamine hydrobromide salt. The filtrate is then concentrated under reduced pressure.
- **Purification:** The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **2-(diphenylphosphino)ethylamine**.

Applications in Catalysis

2-(Diphenylphosphino)ethylamine is a highly effective ligand in a variety of metal-catalyzed reactions, owing to its ability to stabilize the metal center and influence its reactivity.

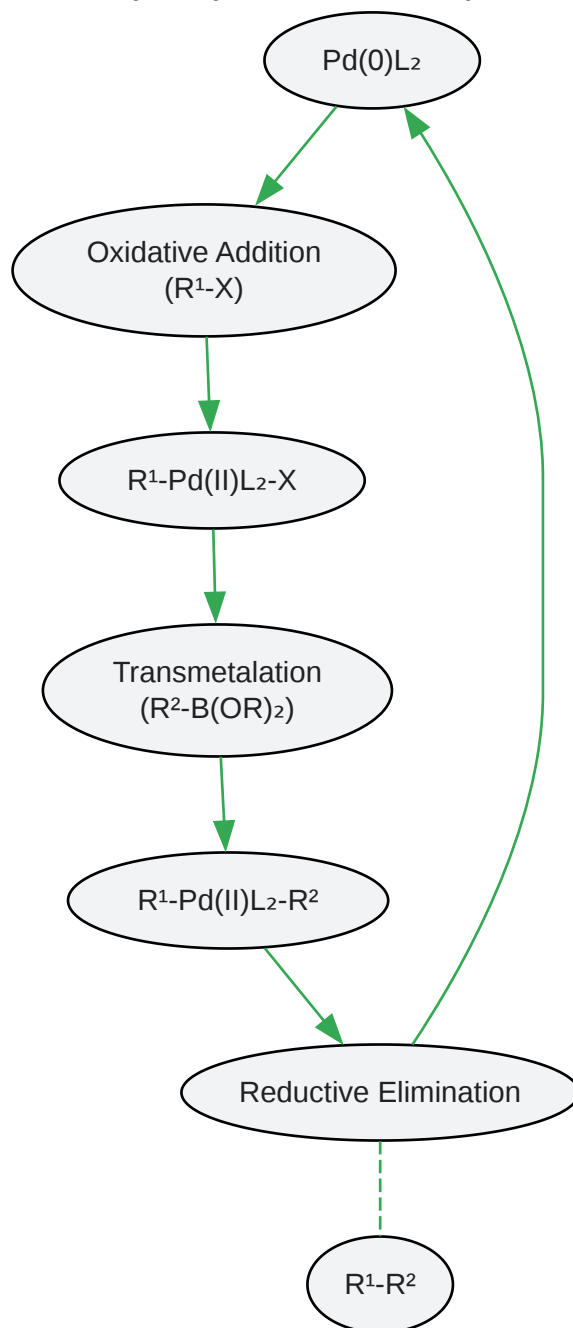
Cross-Coupling Reactions

This ligand has been successfully employed in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

- **Suzuki-Miyaura Coupling:** The formation of carbon-carbon bonds between organoboranes and organic halides.^{[4][5]}
- **Heck Reaction:** The reaction of an unsaturated halide with an alkene.
- **Sonogashira Coupling:** The coupling of a terminal alkyne with an aryl or vinyl halide.

- Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling



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Caption: A simplified representation of a palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Hydrogenation Reactions

Complexes of **2-(diphenylphosphino)ethylamine** with metals like ruthenium are efficient catalysts for hydrogenation reactions, including the reduction of ketones and imines.^[6]

While specific comprehensive data tables are proprietary to the cited research, the following illustrates the type of data presented in studies on catalytic hydrogenation.

Substrate	Catalyst Loading (mol%)	Time (h)	Conversion (%)	Selectivity (%)	Reference
Acetophenone	1	12	>99	>99	^[3]
4-Methoxyacetophenone	1	12	>99	>99	^[3]
Cyclohexanone	0.5	8	>99	>99	^[7]

Note: The above data is illustrative and based on typical results reported in the literature for similar catalyst systems.

Role in Drug Development and Medicinal Chemistry

Recent research has highlighted the potential of metal complexes incorporating **2-(diphenylphosphino)ethylamine** and its derivatives as therapeutic agents, particularly in the field of oncology.

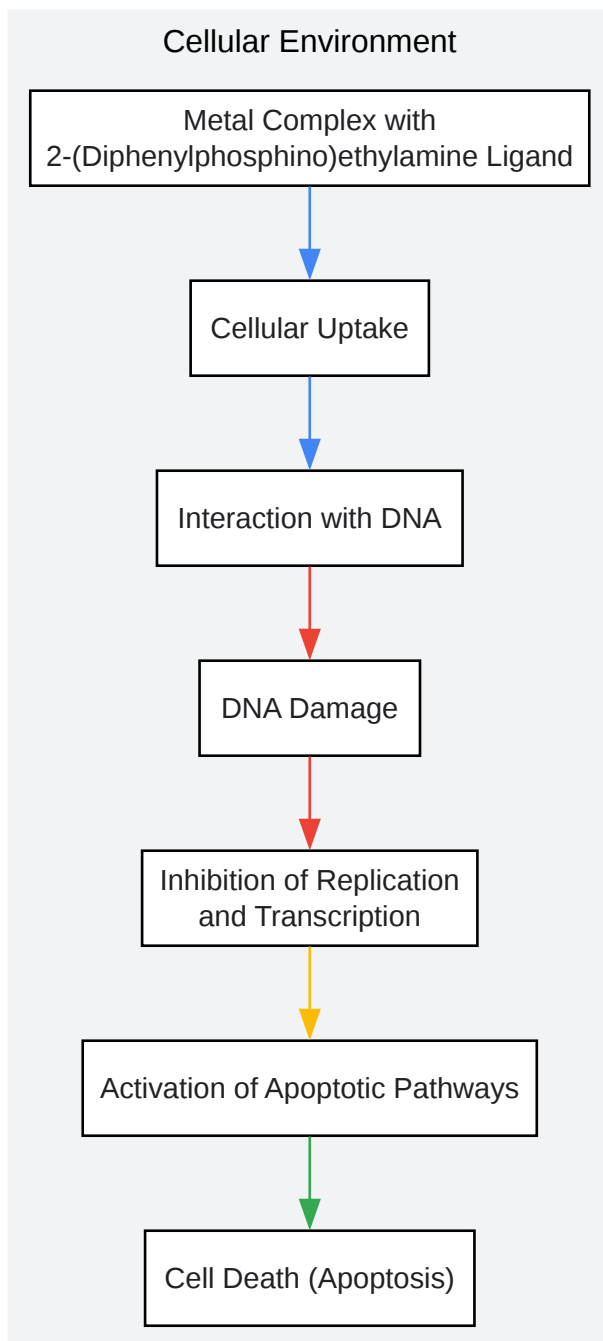
Anticancer Activity

Gold(I) and other metal complexes of **2-(diphenylphosphino)ethylamine** have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including human lung carcinoma

(A549), colon cancer (HCT15), and breast cancer (MCF7) cells.^[1] In some cases, the anticancer effect of these compounds was found to be greater than that of the established chemotherapy drug, cisplatin.^[1]

The precise signaling pathways are still under investigation, but a common proposed mechanism for the anticancer activity of many metal complexes involves interaction with DNA, leading to the inhibition of replication and transcription, and ultimately inducing apoptosis (programmed cell death).

Proposed Mechanism of Anticancer Activity

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Caption: A diagram illustrating a proposed mechanism for the anticancer activity of metal complexes.

Spectroscopic Data

Characterization of **2-(diphenylphosphino)ethylamine** and its complexes relies on various spectroscopic techniques.

NMR Spectroscopy

- ^1H NMR: The proton NMR spectrum of the free ligand would be expected to show complex multiplets for the phenyl protons and distinct signals for the ethylamine backbone protons.
- ^{31}P NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphine ligands. For the free ligand, a single resonance is expected. Upon coordination to a metal center, this signal will shift, and coupling to other NMR-active nuclei (like ^{195}Pt) may be observed.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **2-(diphenylphosphino)ethylamine** would exhibit characteristic absorption bands:

- N-H stretching: A broad band in the region of $3300\text{--}3500\text{ cm}^{-1}$.
- C-H stretching (aromatic and aliphatic): Bands in the region of $2850\text{--}3100\text{ cm}^{-1}$.
- P-C stretching: Bands in the fingerprint region.

Mass Spectrometry

The mass spectrum of **2-(diphenylphosphino)ethylamine** would show a molecular ion peak (M^+) corresponding to its molecular weight. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen atom.[\[8\]](#)[\[9\]](#)

Conclusion

2-(Diphenylphosphino)ethanamine is a valuable and versatile ligand with significant applications in catalysis and potential in medicinal chemistry. Its straightforward synthesis and

the tunable properties of its metal complexes make it a subject of ongoing research and development. This guide has provided a technical overview of its key characteristics and applications, intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences. Further exploration of its catalytic capabilities and biological activities is warranted to fully unlock its potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Diphenylphosphino)ethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207392#iupac-nomenclature-for-2-diphenylphosphino-ethylamine]

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